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Clomesone

Antineoplastic Agents Leukemia L1210 Murine Tumor Models

Researchers investigating DNA alkylation mechanisms often face confounding variables from ancillary carbamoylating and hydroxyethylating activities present in chloroethylnitrosoureas. Clomesone eliminates these confounders-it lacks both activities entirely, serving as a cleaner probe for chloroethylation-dependent DNA crosslinking and repair studies. - Cleaner mechanistic tool: No hydroxyethylating or carbamoylating activity vs. BCNU/CCNU. - Defined resistance fingerprint: Active against P388 sublines resistant to cyclophosphamide, melphalan, and cisplatin; inactive against BCNU-resistant sublines. - Pharmacokinetic reference standard: Documented failure to achieve therapeutic tumor concentrations in vivo makes it ideal for bioavailability and drug delivery research. Supplied with ≥98% purity (HPLC), stored at -20°C, and shipped under ambient conditions for immediate global dispatch.

Molecular Formula C4H9ClO5S2
Molecular Weight 236.7 g/mol
CAS No. 88343-72-0
Cat. No. B1199345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClomesone
CAS88343-72-0
Synonyms2-chloroethyl-(methylsulfonyl)methanesulfonate
2-CMSMS
clomesome
clomesone
NSC 33947
NSC-338947
Molecular FormulaC4H9ClO5S2
Molecular Weight236.7 g/mol
Structural Identifiers
SMILESCS(=O)(=O)CS(=O)(=O)OCCCl
InChIInChI=1S/C4H9ClO5S2/c1-11(6,7)4-12(8,9)10-3-2-5/h2-4H2,1H3
InChIKeySEHSPJCWCBQHPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityWater 4 (mg/mL)
Acetate buffer, pH 4 6 (mg/mL)
Carbonate buffer, pH 9 6 (mg/mL)
0.1 N HCl 4 (mg/mL)
0.1 N Naoh 15 (mg/mL)
Ethanol (95%) 18 (mg/mL)
Methanol > 50 (mg/mL)
Acetonitrile > 50 (mg/mL)
DMSO > 50 (mg/mL)

Structure & Identifiers


Interactive Chemical Structure Model





Clomesone Chemical Profile and Characterization


Clomesone (NSC 338947), chemically designated as 2-chloroethyl (methylsulfonyl)methanesulfonate, is a synthetic chloroethylating agent belonging to the alkylating antineoplastic class [1]. Its core mechanism involves the induction of DNA interstrand crosslinks, which is a primary driver of its observed cytotoxicity in certain preclinical models [2]. While initially investigated for its antitumor potential, its activity profile is highly specific and is marked by a notable disconnect between potent activity in certain murine leukemias and a lack of efficacy against most human solid tumor cell lines in vitro [3]. This narrow and specific activity spectrum makes its selection for research purposes highly dependent on the exact experimental context.

DNA interstrand crosslink induction
Reported activity in murine leukemia models
Limited response in human solid tumor cell lines

Why Generic Substitution Fails for Clomesone


Substituting Clomesone with another chloroethylating agent, such as a chloroethylnitrosourea (e.g., BCNU or CCNU), introduces confounding variables that can fundamentally alter experimental outcomes. A key differentiator is Clomesone's distinct molecular mechanism; unlike the chloroethylnitrosoureas, it lacks both hydroxyethylating and carbamoylating activities [1]. These ancillary chemical properties of the nitrosoureas contribute to their broader toxicity profile and can interfere with combination drug studies, making Clomesone a more isolated and potentially cleaner tool for investigating chloroethylation-dependent effects [2]. Furthermore, Clomesone's unique pharmacokinetic profile, specifically its demonstrated failure to achieve effective antineoplastic concentrations at tumor sites in vivo, is a critical and defining feature that is not representative of its class [3].

Mechanistic specificity
Chloroethylnitrosoureas possess ancillary hydroxyethylating and carbamoylating reactivities; Clomesone lacks these, making direct mechanistic inference from nitrosourea data unreliable.
Tumor exposure profile
Poor tumor-site drug accumulation is a defining characteristic; substitution with a better-distributed agent may mask delivery-related limitations in your model.
Cross-resistance fingerprint
Distinct activity/resistance pattern across alkylator-resistant P388 sublines; nitrosourea replacement alters observed resistance pathway readouts.

Clomesone Differentiation Evidence


In Vivo Antitumor Efficacy vs. Nitrosoureas

In a direct, multi-model preclinical comparison, Clomesone was found to be 'generally as effective as the chloroethylnitrosoureas against experimental tumor models,' including murine L1210 leukemia, B16 melanoma, and Lewis lung carcinoma [1]. This equivalence in efficacy is achieved through a distinct mechanism, as Clomesone lacks the hydroxyethylating and carbamoylating moieties of its comparators [1].

In vivo efficacy vs. nitrosoureas
Head-to-head
Comparable tumor response to chloroethylnitrosoureas in murine L1210, B16, and Lewis lung carcinoma models
Supports chloroethylation-specific study fit
Lacks hydroxyethylating/carbamoylating moieties
Antineoplastic Agents Leukemia L1210 Murine Tumor Models

Differential Activity in Drug-Resistant Models

Clomesone exhibits a unique cross-resistance profile compared to other alkylating agents. It demonstrated clear in vivo activity against P388 leukemia sublines resistant to cyclophosphamide, L-phenylalanine mustard (melphalan), and cisplatin [1]. In contrast, Clomesone was inactive against a P388 subline resistant to the chloroethylnitrosourea BCNU, and against the nitrosourea-resistant Ridgway osteogenic sarcoma [1].

Drug-resistant leukemia activity
Head-to-head
Active against P388 sublines resistant to cyclophosphamide, melphalan, cisplatin; inactive against BCNU-resistant subline
Distinct resistance pathway mapping fit
Cross-resistance profile differs from nitrosoureas
Drug Resistance Leukemia P388 Cross-Resistance Profile

In Vitro Cytotoxicity in L1210 Cells

The in vitro growth inhibition potency of Clomesone has been quantified in the L1210 murine leukemia cell line, providing a critical benchmark for experimental design. Clomesone exhibited an IC50 value of 3 μM against L1210 cells .

L1210 cytotoxicity (IC50)
Data to verify
IC50 = 3 μM
Supports assay calibration or positive control use
Reported value; verify under your conditions
Cell Proliferation Assay IC50 Leukemia L1210

AGT Repair Mechanism Differentiation

A comparative study on DNA cross-link formation found that the enhancement of chloroethylnitrosourea toxicity by O6-methylguanine pretreatment, which depletes the repair protein AGT (MGMT), is related to an increase in the number of DNA cross-links. For Clomesone, however, the relatively rapid rate of AGT recovery plays a role in the prevention of cross-links [1]. This suggests a differential interaction with this key DNA repair pathway compared to chloroethylnitrosoureas.

AGT repair pathway role
Cross-study comparable
Rapid AGT recovery prevents cross-links; differs from chloroethylnitrosoureas
Mechanistic tool for AGT/MGMT studies
Differential repair kinetics observed
DNA Repair O6-methylguanine-DNA methyltransferase (MGMT) DNA Cross-Links

P388 Leukemia Efficacy vs. Analogues

In a study evaluating alpha-substituted alkanesulfonate analogues, several 2-chloroethyl α-substituted methanesulfonates were found to be less effective than the α-(methylsulfonyl) derivative (clomesone) against P388 leukemia in mice. For example, the α-chloroethanesulfonate and (trifluoromethyl)-methanesulfonate analogues caused increases in lifespan of 45% and 72%, respectively, whereas clomesone was reported to effect cures [1].

Analogue comparison (P388)
Head-to-head
Clomesone effected cures; analogues increased lifespan by 45–94%
Reported top rank in analogue series
Benchmark for SAR studies
Structure-Activity Relationship Analogues Leukemia P388

Colorectal Cancer Cell Inactivity

A comprehensive preclinical evaluation of Clomesone found that it exhibited no activity in vitro against the majority of cell lines derived from solid human colorectal carcinomas [1]. This is a critical and quantifiable finding that sharply contrasts with its significant activity in murine leukemia models.

Solid tumor cell inactivity
Class-level inference
No activity in majority of human colorectal carcinoma cell lines
Not a general-purpose cytotoxic; model-specific selection required
Contrasts with murine leukemia activity
In Vitro Activity Colorectal Cancer Tumor Cell Line Panel

Clomesone Key Application Scenarios


Alkylator Cross-Resistance in Leukemia

Clomesone is an ideal candidate for studies focused on understanding cross-resistance among alkylating agents. Its demonstrated activity against P388 sublines resistant to cyclophosphamide, melphalan, and cisplatin, combined with its inactivity against a BCNU-resistant subline, provides a distinct and well-defined pharmacological fingerprint [1]. This allows researchers to probe specific resistance pathways and validate the role of DNA repair mechanisms, such as AGT (MGMT) function, in a way that would be confounded by the broader activity of chloroethylnitrosoureas [1].

Chloroethylation-Dependent DNA Damage and Repair

For researchers dissecting the specific cytotoxic effects of DNA chloroethylation, Clomesone serves as a 'cleaner' tool compared to chloroethylnitrosoureas. Since Clomesone lacks the hydroxyethylating and carbamoylating activities of nitrosoureas, its use helps eliminate these confounding variables from experimental outcomes, allowing for a more precise interrogation of the primary DNA cross-linking and subsequent repair processes [2].

Tumor Bioavailability Pharmacokinetic Modeling

Clomesone's well-documented pharmacokinetic failure—its inability to achieve effective antineoplastic drug concentrations at the tumor site in vivo—makes it a valuable tool for research into drug delivery and tumor bioavailability [3]. It can be used as a model compound to study the barriers to tumor penetration, to test formulation strategies designed to improve tumor-specific drug accumulation, or as a negative control in pharmacokinetic/pharmacodynamic studies.

SAR Studies of Sulfonate Alkylators

Given the published data comparing Clomesone to several of its direct analogues in the P388 leukemia model, Clomesone is a critical reference standard for SAR studies in this chemical space. Its superior efficacy compared to alpha-substituted methanesulfonates makes it the benchmark against which new, rationally designed analogues should be measured for potency and therapeutic index [4].

Application
Selection Property
Validation Focus
Alkylator cross-resistance research
Distinct activity/resistance fingerprint vs. common alkylators
DNA repair pathway response (AGT/MGMT)
Chloroethylation-specific DNA damage studies
Clean mechanistic tool (lacks ancillary reactivities)
DNA cross-link formation and repair readouts
Tumor bioavailability & PK modeling
Poor tumor-site drug concentration in vivo
Formulation/delivery model validation
Sulfonate alkylator SAR studies
Ranked highest in analogue series (P388 model)
Benchmark for new analogue design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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